molecular formula C13H18N2O4S B12254295 N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide

N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B12254295
M. Wt: 298.36 g/mol
InChI Key: POEFUKSILQNHGK-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features a cyclohexyl group substituted with a methyl group, a nitrobenzene moiety, and a sulfonamide group

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

N-(4-methylcyclohexyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C13H18N2O4S/c1-10-6-8-11(9-7-10)14-20(18,19)13-5-3-2-4-12(13)15(16)17/h2-5,10-11,14H,6-9H2,1H3

InChI Key

POEFUKSILQNHGK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene. This is followed by sulfonation to introduce the sulfonamide group. The final step involves the introduction of the 4-methylcyclohexyl group through a substitution reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Perfluoro-N-(4-methylcyclohexyl)-piperidine: Shares the cyclohexyl and methyl groups but differs in the presence of a perfluoro group and a piperidine ring.

    N-cyclohexyl-4-methylbenzenesulfonamide: Similar sulfonamide structure but lacks the nitro group.

Uniqueness

N-(4-methylcyclohexyl)-2-nitrobenzene-1-sulfonamide is unique due to the combination of its nitro, sulfonamide, and cyclohexyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

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